4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid
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Overview
Description
4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid is a chemical compound with the molecular formula C11H7ClIN3O2 It is characterized by the presence of a pyrimidine ring substituted with chlorine and iodine atoms, and an amino group attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyrimidine and 4-aminobenzoic acid.
Halogenation: The pyrimidine ring is halogenated using iodine and a suitable halogenating agent to introduce the iodine atom at the 5-position.
Amination: The halogenated pyrimidine is then subjected to amination using 4-aminobenzoic acid under appropriate reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and benzoic acid moieties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chloropyrimidin-2-yl)amino]benzoic acid
- 4-[(4-Iodopyrimidin-2-yl)amino]benzoic acid
- 4-[(4-Chloro-5-bromopyrimidin-2-yl)amino]benzoic acid
Uniqueness
4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid is unique due to the presence of both chlorine and iodine atoms on the pyrimidine ring. This dual halogenation can influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
919116-72-6 |
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Molecular Formula |
C11H7ClIN3O2 |
Molecular Weight |
375.55 g/mol |
IUPAC Name |
4-[(4-chloro-5-iodopyrimidin-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C11H7ClIN3O2/c12-9-8(13)5-14-11(16-9)15-7-3-1-6(2-4-7)10(17)18/h1-5H,(H,17,18)(H,14,15,16) |
InChI Key |
VGNKXAGLGMZXHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=NC=C(C(=N2)Cl)I |
Origin of Product |
United States |
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